

A Comparative Analysis of YZL-51N and Other Selective SIRT7 Inhibitors

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Compound of Interest

Compound Name: YZL-51N

Cat. No.: B15583624

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Sirtuin 7 (SIRT7), an NAD⁺-dependent deacetylase, has emerged as a promising therapeutic target, particularly in oncology. Its role in critical cellular processes, including DNA damage repair, ribosome biogenesis, and transcriptional regulation, makes it a key player in cancer cell survival and proliferation. The development of selective SIRT7 inhibitors is a burgeoning area of research aimed at novel cancer therapeutics. This guide provides a detailed comparison of the recently identified SIRT7 inhibitor, **YZL-51N**, with other known selective inhibitors, presenting key efficacy data, experimental methodologies, and outlining the relevant signaling pathways.

Quantitative Efficacy of SIRT7 Inhibitors

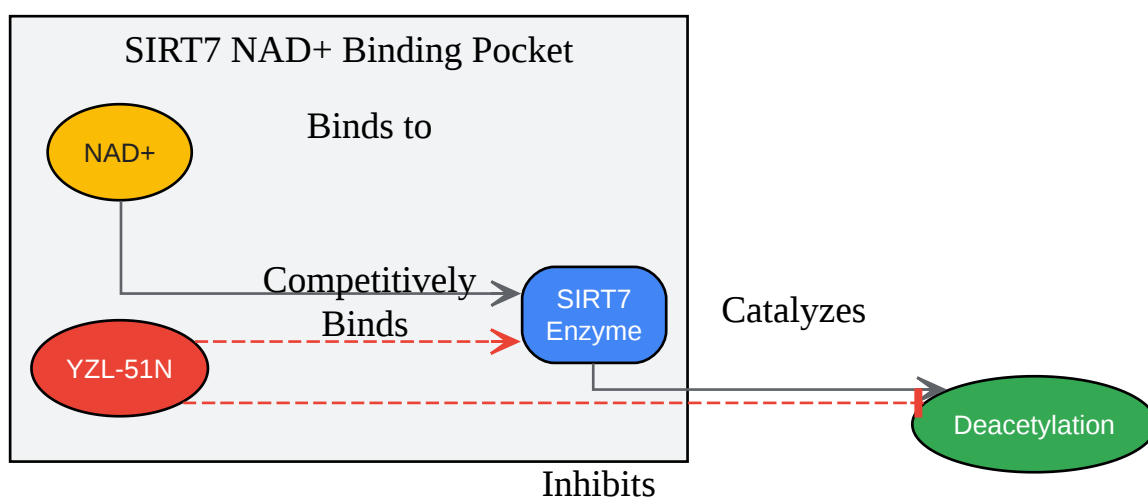
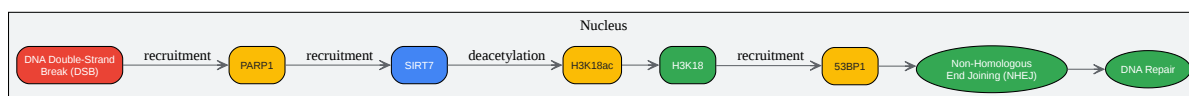
The following table summarizes the in vitro potency of **YZL-51N** and other selective SIRT7 inhibitors.

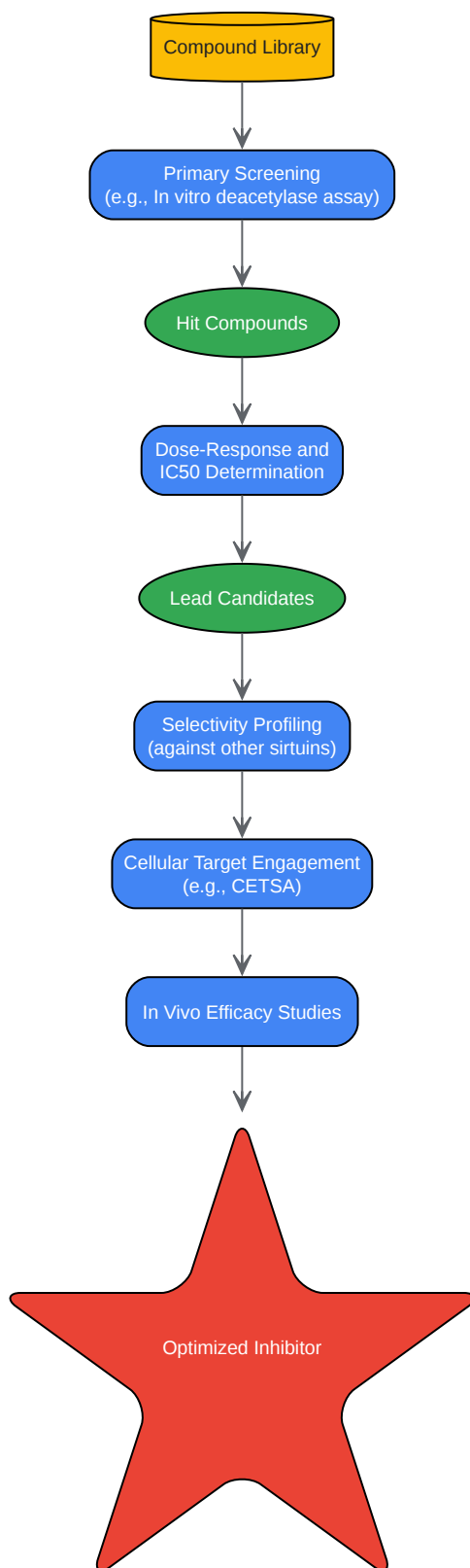
Inhibitor	IC50 (SIRT7)	Selectivity Profile	Mechanism of Action	Cellular Effects	Reference
YZL-51N	12.71 μ M	Selective for SIRT7; does not exhibit dose-dependent inhibition of SIRT1, SIRT2, SIRT3, SIRT5, or SIRT6.	Competes with NAD ⁺ for binding to SIRT7.	Impairs DNA damage repair, increases sensitivity of cancer cells to IR and etoposide, and decreases proliferation of colorectal cancer cells. [1]	[1]
SIRT7 inhibitor 97491	325 nM	Information on selectivity against other sirtuins is not readily available.	Induces p53 expression and acetylation.	Upregulates apoptosis through caspase-related proteins and inhibits tumor growth in vivo.[2][3]	[2][3]
2800Z	Not explicitly stated (identified through virtual screening).	Specific for SIRT7; no significant activity against SIRT1 and SIRT6.	Interacts with key residues (ARG-120, TRP-126) in the SIRT7 catalytic domain.	Induces apoptosis and increases chemosensitivity to sorafenib in human liver cancer cells. [4]	[4]

40569Z (Epigenetic factor-IN-1)	Not explicitly stated (identified through virtual screening).	Specific for SIRT7; no significant activity against SIRT1 and SIRT6.	Interacts with a key residue (HIS-187) in the SIRT7 catalytic domain.	Induces apoptosis and increases chemosensi- tivity to sorafenib in human liver cancer cells. [4]
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Signaling Pathways and Experimental Workflows

The following diagrams illustrate the SIRT7-mediated DNA damage repair pathway, the mechanism of action of **YZL-51N**, and a general workflow for identifying SIRT7 inhibitors.





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